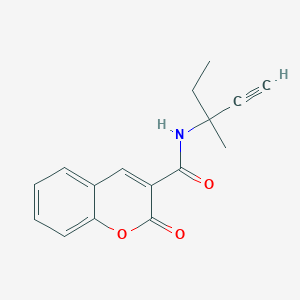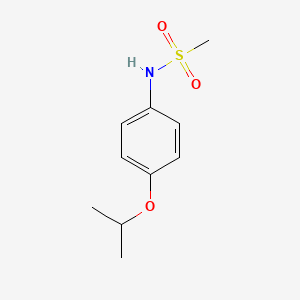
N-(1-ethyl-1-methyl-2-propyn-1-yl)-2-oxo-2H-chromene-3-carboxamide
説明
N-(1-ethyl-1-methyl-2-propyn-1-yl)-2-oxo-2H-chromene-3-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. It was first identified in 2008 and has since been studied for its potential therapeutic applications in metabolic diseases such as diabetes and obesity.
作用機序
N-(1-ethyl-1-methyl-2-propyn-1-yl)-2-oxo-2H-chromene-3-carboxamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to conformational changes in the α- and β-subunits, which promote phosphorylation of downstream targets involved in energy metabolism. This compound has been shown to have a greater effect on the α2-isoform of AMPK compared to the α1-isoform. It has also been shown to activate AMPK independently of upstream kinases such as LKB1 and CaMKKβ.
Biochemical and Physiological Effects:
Activation of AMPK by this compound leads to several biochemical and physiological effects. These include increased glucose uptake and oxidation, increased fatty acid oxidation, and increased mitochondrial biogenesis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of non-alcoholic fatty liver disease, this compound has been shown to improve liver function by reducing hepatic steatosis and inflammation.
実験室実験の利点と制限
One advantage of using N-(1-ethyl-1-methyl-2-propyn-1-yl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for AMPK activation. Unlike other compounds such as AICAR and metformin, which can activate AMPK through indirect mechanisms, this compound directly binds to the enzyme and activates it. This can reduce the potential for off-target effects and improve the reproducibility of experiments. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of activation over time. This can be mitigated by using continuous infusion or repeated dosing regimens.
将来の方向性
There are several future directions for research on N-(1-ethyl-1-methyl-2-propyn-1-yl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is its potential therapeutic applications in metabolic diseases such as diabetes and obesity. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. These compounds could have improved pharmacokinetic properties and reduce the potential for off-target effects. Finally, the role of AMPK activation by this compound in other disease states such as cancer and neurodegenerative diseases warrants further investigation.
科学的研究の応用
N-(1-ethyl-1-methyl-2-propyn-1-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in metabolic diseases such as diabetes and obesity. It has been shown to activate AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which can improve insulin sensitivity and reduce adiposity. This compound has also been shown to have anti-inflammatory effects and can improve liver function in animal models of non-alcoholic fatty liver disease.
特性
IUPAC Name |
N-(3-methylpent-1-yn-3-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-4-16(3,5-2)17-14(18)12-10-11-8-6-7-9-13(11)20-15(12)19/h1,6-10H,5H2,2-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTYUPYYWJVGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-2-methylpropanamide](/img/structure/B4414139.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4414155.png)
![N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide](/img/structure/B4414160.png)
![N-(4-fluorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4414168.png)
![3-{[1-(3-fluorobenzoyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4414181.png)

![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methylbenzamide](/img/structure/B4414192.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4414193.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4414215.png)
![8-[2-(diethylamino)ethyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4414230.png)
![4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414244.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4414253.png)